molecular formula C11H12O4 B3149208 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid CAS No. 668455-70-7

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Cat. No.: B3149208
CAS No.: 668455-70-7
M. Wt: 208.21 g/mol
InChI Key: NAFITOVUIPDYLZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, also known as 2-(allyloxy)-4-methoxybenzoic acid, is an organic compound with the molecular formula C11H12O4. This compound features a benzene ring substituted with a methoxy group and an allyloxy group, along with a carboxylic acid functional group. It is a white crystalline solid that is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Allylation: The 4-methoxybenzoic acid undergoes an allylation reaction where an allyl group is introduced. This is often achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution Reactions: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxy-2-(prop-2-en-1-yloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.

    Pathways Involved: It may affect pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: Similar structure but lacks the allyloxy group.

    2-Allyloxybenzoic Acid: Similar structure but lacks the methoxy group.

    4-Methoxy-2-hydroxybenzoic Acid: Similar structure but has a hydroxy group instead of an allyloxy group.

Uniqueness

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is unique due to the presence of both methoxy and allyloxy groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

4-methoxy-2-prop-2-enoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFITOVUIPDYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2 (2.5 g, 11 mmol) in aqueous methanol (30 mL) was added KOH (1 eq, 630 mg). Reaction was heated to 50° C. for 12 hours before the addition of more KOH (630 mg). After 12 hours, the mixture was cooled, diluted with EtOAc and washed with 1M HCl. Aqueous layer was extracted with EtOAc (3×). Combined organic layers, dried over Na2SO4, and concentrated. Product was isolated as an off white solid and used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The reaction of methyl 2-hydroxy-4-methoxy-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-Allyloxy-4-methoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.18 (s, —CO2H); 7.70 (m, 1 arom. H); 6.58 (m, 2 arom. H); 6.01 (m, —CH═CH2); 5.51, 5.24 (2 d-like, CH═CH2); 4.62 (d-like, CH2—CH═CH2); 3.81 (s, OCH3). 13C-NMR (100 MHz, d6-DMSO): 166.45 (C═O); 163.45; 159.40; 133.25; 133.22; 116.91; 112.98; 105.37; 100.01; 68.63; 55.45.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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